(S)-N-benzyl-3-aminopyrrolidinone
CAS No.:
Cat. No.: VC14159708
Molecular Formula: C11H14N2O
Molecular Weight: 190.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H14N2O |
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Molecular Weight | 190.24 g/mol |
IUPAC Name | (3S)-3-amino-1-benzylpyrrolidin-2-one |
Standard InChI | InChI=1S/C11H14N2O/c12-10-6-7-13(11(10)14)8-9-4-2-1-3-5-9/h1-5,10H,6-8,12H2/t10-/m0/s1 |
Standard InChI Key | PYQJCASYSZKDLN-JTQLQIEISA-N |
Isomeric SMILES | C1CN(C(=O)[C@H]1N)CC2=CC=CC=C2 |
Canonical SMILES | C1CN(C(=O)C1N)CC2=CC=CC=C2 |
Introduction
Chemical and Physical Properties
The compound’s molecular formula is , with a molecular weight of 176.26 g/mol . Key physicochemical properties include:
Property | Value | Source |
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Boiling Point | 100–105°C (3 mm Hg) | |
Density | 1.02 g/cm³ | |
Refractive Index | ||
Optical Rotation | (neat) | |
Flash Point | >230°F (>110°C) | |
pKa | 9.74 ± 0.20 (predicted) |
The compound is typically a colorless to pale yellowish liquid under standard conditions and is sensitive to air oxidation, necessitating storage under inert gas (e.g., nitrogen or argon) at 2–8°C .
Synthesis and Manufacturing
Synthetic Routes
(S)-N-Benzyl-3-aminopyrrolidine is synthesized via asymmetric catalysis or resolution techniques. A common approach involves the stereoselective reduction of pyrrolidinone precursors followed by benzylation. For example:
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Chiral Resolution: Racemic 3-aminopyrrolidine is resolved using chiral acids (e.g., tartaric acid) to isolate the (S)-enantiomer .
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Asymmetric Hydrogenation: Enantioselective hydrogenation of pyrrolidine-derived enamines using transition metal catalysts (e.g., Ru-BINAP complexes) .
Industrial-scale production often employs continuous flow chemistry to enhance yield and optical purity (>99% e.e.) .
Key Manufacturers
Major global suppliers include:
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Toray Fine Chemicals Co., Ltd.: Produces the compound under the trade name S-BAP, with >99% purity and optical purity .
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TCI America: Supplies (3S)-(+)-1-Benzyl-3-aminopyrrolidine at ≥98.0% purity .
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Hai Feng Chemical Co., Ltd.: A Chinese manufacturer specializing in pharmaceutical intermediates .
Applications in Pharmaceuticals and Agrochemicals
Chiral Intermediates
The compound’s rigid pyrrolidine scaffold and stereogenic center make it valuable for synthesizing bioactive molecules:
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Anticancer Agents: Derivatives inhibit Src kinase, a target in metastatic cancers . For instance, thiazolyl acetamide analogs show values of 1.34 µM in NIH3T3/c-Src527F cells .
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Antiviral Drugs: Used in the synthesis of protease inhibitors targeting hepatitis C and HIV .
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Agrochemicals: Serves as a precursor for herbicides with chiral specificity .
Case Study: Src Kinase Inhibitors
In a 2011 study, (S)-N-benzyl-3-aminopyrrolidine was incorporated into thiazolyl acetamide derivatives (e.g., compound 8a), which demonstrated potent Src kinase inhibition () . The benzyl group enhances binding affinity to the substrate pocket, while the pyrrolidine ring stabilizes the bioactive conformation .
Market Analysis and Production Trends
Global Demand
The market for (S)-N-benzyl-3-aminopyrrolidine is driven by rising demand for enantiopure pharmaceuticals. Key statistics include:
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Production Volume: Toray Fine Chemicals produces 50 kg batches in plastic drums .
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Pricing: Ranges from $0.1–$1.0 per gram, depending on purity and supplier .
Regional Insights
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Asia-Pacific: Dominates production, with Chinese manufacturers like Hai Feng Chemical leveraging cost-effective synthesis routes .
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North America: Focuses on high-purity grades for preclinical research .
Future Prospects
Research is exploring:
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